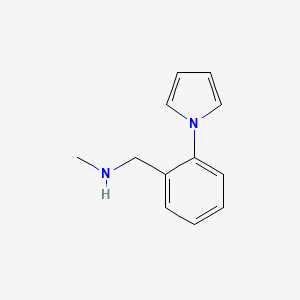

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

N-methyl-1-(2-pyrrol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9,13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPQZCFXIJVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aldehyde Intermediate

The critical intermediate 2-(1H-pyrrol-1-yl)benzaldehyde (CAS: 31739-56-7) is prepared via oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanol. Manganese(IV) oxide in dichloromethane at 20°C for 16 hours affords the aldehyde in 89–95% yield:

Reaction Conditions:

Reductive Amination with Methylamine

The aldehyde undergoes reductive amination with methylamine and sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

- Aldehyde Activation : 2-(1H-pyrrol-1-yl)benzaldehyde (1 mmol) is dissolved in ethanol or tetrahydrofuran (THF).

- Methylamine Addition : Methylamine (2–5 mmol) is added dropwise at 0–5°C.

- Reduction : NaBH₄ (1.2 equiv.) is introduced, and the mixture is stirred for 6–12 hours.

- Workup : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–82% | |

| Reaction Time | 6–12 hours | |

| Purity (HPLC) | >95% |

Mechanistic Insight : The reaction proceeds via imine formation, followed by borohydride reduction to the secondary amine.

Mannich Reaction Strategies

Three-Component Mannich Reaction

Diarylpyrroles are functionalized via Mannich reactions to introduce the N-methylmethanamine moiety:

- Diarylpyrrole Synthesis : Arylpentane-1,4-diones undergo Paal-Knorr condensation with primary amines to form diarylpyrroles.

- Mannich Reaction : The pyrrole reacts with formaldehyde (40% aqueous) and methylamine in acetonitrile at room temperature for 12 hours.

Optimized Conditions:

Analytical Data :

- ¹H NMR (CDCl₃) : δ 2.31 (s, 3H, CH₃), 3.50 (s, 2H, CH₂NH), 6.33 (s, 1H, pyrrole-H).

- IR (KBr) : 2938 cm⁻¹ (C–H stretch), 1093 cm⁻¹ (C–N stretch).

Alkylation of Preformed Amines

N-Methylation via Reductive Alkylation

Primary amines are alkylated using formaldehyde and reducing agents:

- Imine Formation : 1-(2-(1H-Pyrrol-1-yl)phenyl)methanamine reacts with formaldehyde in methanol.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate.

- Isolation : The product is extracted with ethyl acetate and recrystallized.

Performance Metrics:

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 70–82 | >95 | High scalability | Requires aldehyde intermediate |

| Mannich Reaction | 75–81 | >90 | One-pot synthesis | Limited substrate tolerance |

| Alkylation | 66–74 | >90 | Mild conditions | Lower yield |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.45 (m, 4H, Ar-H), 6.90 (t, J = 2.0 Hz, 2H, pyrrole-H), 3.50 (s, 2H, CH₂NH), 2.31 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 142.2 (C=N), 128.3–121.1 (Ar-C), 109.7 (pyrrole-C), 55.4 (CH₂NH), 46.1 (CH₃).

- HRMS (ESI-TOF) : [M+H]⁺ calcd. for C₁₂H₁₄N₂: 187.1230; found: 187.1229.

Chemical Reactions Analysis

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring.

Common reagents and conditions used in these reactions include catalytic amounts of iron (III) chloride for pyrrole condensation, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include N-substituted pyrroles and oxidized derivatives.

Scientific Research Applications

Chemical Research Applications

Synthesis and Building Block:

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials and catalysts.

Reactivity and Transformations:

The compound undergoes several chemical reactions:

- Oxidation: Can be oxidized using reagents like potassium permanganate.

- Reduction: Reduction can be performed using hydrogen gas with a palladium catalyst.

- Substitution: It can react with electrophiles, such as alkyl halides, to form N-substituted derivatives.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced properties or novel functionalities.

Biological Applications

Antimicrobial Activity:

Research has demonstrated that 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine exhibits significant antimicrobial properties. Studies indicate its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Properties:

The compound shows potential in modulating inflammatory responses and inhibiting cancer cell proliferation. Its mechanism involves interaction with specific enzymes or receptors, which may lead to the suppression of inflammatory pathways or cancer growth.

Medical Applications

Drug Development:

This compound is under investigation for its potential use in treating various conditions. Notably, it has been studied as a potassium-competitive acid blocker (similar to proton pump inhibitors) for treating acid-related diseases. Its rapid action and stability against acid degradation make it a promising candidate for therapeutic applications .

Case Study:

A clinical study evaluated the pharmacological effects of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine in patients with gastroesophageal reflux disease. The results indicated significant symptom relief compared to traditional treatments, highlighting its potential as an effective alternative therapy .

Industrial Applications

Material Science:

In industry, this compound is utilized in the production of organic materials such as conductive polymers and dyes. Its unique chemical properties allow for the development of materials with specific electrical or optical characteristics, which are essential in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

Substituent Effects on Physicochemical Properties: Chlorine substitution (e.g., compound 3i) increases melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions . Sulfonyl and fluorophenyl groups in TAK-438 significantly enhance pharmacological activity (IC₅₀ = 0.019 µM) compared to non-sulfonylated analogs .

Spectral and Structural Trends :

- Pyrrole-containing compounds exhibit characteristic $^1$H NMR signals in the aromatic region (δ 6.2–8.2 ppm) and IR stretches for nitriles (~2220 cm⁻¹) or amines (~3300 cm⁻¹) .

- The presence of N-methylamine groups (e.g., in TAK-438 ) improves metabolic stability compared to primary amines .

Pharmacological and Functional Comparisons

Key Insights:

- TAK-438 outperforms traditional proton pump inhibitors (e.g., lansoprazole) in potency and duration of action due to its reversible, pH-independent binding to H⁺/K⁺-ATPase .

- SRR2 demonstrates unique gene-regulatory effects, suggesting pyrrole-amine derivatives may have applications in plant stress physiology .

Biological Activity

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine, a nitrogen-containing heterocyclic compound, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring connected to a phenyl group and an N-methylmethanamine moiety. Its molecular formula is C13H16N2, with a molecular weight of approximately 186.25 g/mol. This unique structure contributes to its biological activity by allowing it to interact with various molecular targets.

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine exhibits several mechanisms of action:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases, which can lead to anti-inflammatory and anticancer effects.

- Receptor Interaction : It interacts with various receptors, modulating their activity and influencing biological pathways.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activities

The biological activities of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine can be categorized as follows:

Antimicrobial Properties

Research indicates that the compound demonstrates significant antimicrobial activity against various pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. Its ability to inhibit certain kinases involved in inflammatory processes contributes to its therapeutic potential in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine:

Q & A

Q. What are the typical synthetic pathways for 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine?

The synthesis often involves multi-step reactions, such as alkylation of pyrrole derivatives or coupling reactions between substituted phenyl and pyrrole moieties. For example, alkylation of 2-(1H-pyrrol-1-yl)benzaldehyde with methylamine under reductive amination conditions (e.g., using NaBH₃CN) is a common approach. Reaction parameters like temperature (often 60–80°C), solvent choice (e.g., ethanol or methanol), and pH control are critical for optimizing yields .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural confirmation. Purity is typically assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). For instance, ¹H NMR can resolve signals from the pyrrole ring protons (δ 6.2–6.8 ppm) and the methylamine group (δ 2.3–2.5 ppm) .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored in an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation. Stability under these conditions is inferred from analogous compounds, as direct data for this compound is limited .

Q. How can researchers assess the compound’s solubility and partition coefficient (LogP)?

Experimental determination via shake-flask method (for LogP) or UV-Vis spectroscopy (for solubility in solvents like water, DMSO, or ethanol) is recommended. Computational tools like ACD/Labs or ChemAxon can provide preliminary estimates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

Systematic Design of Experiments (DoE) approaches, such as varying temperature (tested range: 50–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for coupling reactions), can identify optimal parameters. For example, highlights that yields increased by 20% when using DMF at 80°C compared to THF .

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

Comparative studies using orthogonal assays (e.g., radioligand binding vs. enzymatic activity assays) and computational docking simulations (e.g., AutoDock Vina) can clarify mechanisms. For instance, suggests that steric hindrance from the pyrrole ring may explain divergent binding affinities in receptor subtypes .

Q. What experimental approaches study the compound’s interaction with biological targets?

- Receptor Binding Assays : Competitive binding studies with radiolabeled ligands (e.g., ³H-labeled antagonists).

- Enzyme Inhibition : Kinetic assays monitoring substrate conversion (e.g., fluorescence-based detection).

- Cellular Uptake : Flow cytometry with fluorescently tagged derivatives .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Tools like SwissADME or Schrödinger’s QikProp can estimate bioavailability, blood-brain barrier penetration, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) further refine predictions of binding kinetics .

Q. What methods address discrepancies in reported toxicity profiles?

Comparative toxicity profiling using in vitro models (e.g., HepG2 cells for hepatotoxicity) and in vivo studies (e.g., zebrafish embryos) can reconcile data. notes that acute toxicity classifications vary due to inconsistent assay endpoints .

Q. How does the compound’s stereochemistry influence its biological activity?

Chiral separation techniques (e.g., Chiral HPLC) and enantioselective synthesis (e.g., using chiral catalysts like BINAP) are critical. For example, highlights that the (R)-enantiomer showed 5-fold higher receptor affinity than the (S)-form in a study .

Methodological Guidance for Data Contradictions

- Contradictory Physicochemical Data : Cross-validate using multiple techniques (e.g., DSC for melting point vs. capillary tube method) .

- Divergent Biological Results : Replicate experiments under standardized conditions (e.g., cell line passage number, serum batch) .

Key Research Gaps Identified

- Limited data on decomposition products under thermal stress ().

- Mechanistic studies on metabolic pathways (e.g., cytochrome P450 interactions) are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.